3-Phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
3-Phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves the cyclocondensation of hydrazines with β-diketones or β-ketoesters. One common method involves the reaction of phenylhydrazine with trifluoromethyl-substituted β-diketones under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, recrystallization, and advanced chromatographic methods are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, dihydropyrazoles, and various functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or signal transduction.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and inflammation. .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5-trifluoromethyl-1,2,4-oxadiazole: This compound is structurally similar but contains an oxadiazole ring instead of a pyrazole ring.
1-Trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles: These compounds contain a triazole ring and are used as DNA-groove binders.
Uniqueness
3-Phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9F3N2O |
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Molecular Weight |
230.19 g/mol |
IUPAC Name |
3-phenyl-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)6-8(14-15-9)7-4-2-1-3-5-7/h1-5,15-16H,6H2 |
InChI Key |
WNDVRVOHAVKFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC1(C(F)(F)F)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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